![molecular formula C15H14N4O2 B2704739 N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034402-97-4](/img/structure/B2704739.png)

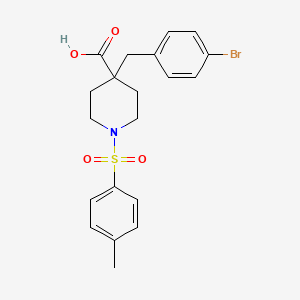

N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It forms the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . For the first time, alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This reaction provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry Applications

Research in heterocyclic chemistry has explored the synthesis and functionalization of related heterocyclic compounds. For instance, studies on the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles have led to the generation of a wide array of derivatives including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of similar scaffolds in synthesizing bioactive heterocycles (Mohareb et al., 2004).

Antimicrobial and Antifungal Activities

Compounds with structural similarities have been investigated for their antimicrobial and antifungal properties. For example, synthetic pyrazole derivatives were examined for growth inhibition against phytopathogenic fungi, indicating potential applications in agriculture and biocontrol (Vicentini et al., 2007). Furthermore, substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting avenues for developing new antitubercular agents (Gezginci et al., 1998).

Anticancer and Anti-inflammatory Agents

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been a significant area of research. These studies highlight the potential of such compounds in developing therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as promising antitubercular agents, exhibiting potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the compound's relevance in addressing global health challenges posed by tuberculosis (Tang et al., 2015).

Wirkmechanismus

Target of action

Pyrazolo[1,5-a]pyridines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions

Biochemical pathways

Pyrazolo[1,5-a]pyridines, as purine analogues, are likely to affect the purine metabolic pathway . This pathway is involved in the synthesis and degradation of purine nucleotides, which are essential components of DNA and RNA.

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(14-12-3-1-2-4-13(12)21-18-14)17-10-6-8-19-11(9-10)5-7-16-19/h5-9H,1-4H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJVFOXEKIODIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)

![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)

![2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2704665.png)

![1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2704666.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2704668.png)

![3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2704678.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)